molecular formula C12H8Cl2O2S B1608412 3-(4-chlorophenyl)benzenesulfonyl Chloride CAS No. 501697-62-7

3-(4-chlorophenyl)benzenesulfonyl Chloride

Cat. No. B1608412
CAS RN: 501697-62-7
M. Wt: 287.2 g/mol
InChI Key: YSBBMXATUMXJMU-UHFFFAOYSA-N
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Description

“3-(4-chlorophenyl)benzenesulfonyl Chloride” is a chemical compound with the linear formula C12H8Cl2O2S . It is related to benzenesulfonyl chloride, which is a colourless viscous oil that dissolves in organic solvents .

Scientific Research Applications

  • Synthesis and Molecular Structure Analysis : A study by Rublova et al. (2017) focused on synthesizing new structural isomers related to 3-(4-chlorophenyl)benzenesulfonyl Chloride. They conducted crystal and molecular-electronic structure investigations and kinetic studies of these isomers, providing insights into their molecular architecture and reactivity (Rublova et al., 2017).

  • Friedel-Crafts Sulfonylation : Nara et al. (2001) explored the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids in Friedel-Crafts sulfonylation reactions with 4-methyl benzenesulfonyl chloride. This study demonstrated the increased reactivity and higher yields of diaryl sulfones, contributing to the field of organic synthesis (Nara et al., 2001).

  • Synthesis and Biological Screening : Aziz‐ur‐Rehman et al. (2014) synthesized and evaluated the biological potential of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide. This research provided insights into the biological activities of these derivatives, which are structurally related to 3-(4-chlorophenyl)benzenesulfonyl Chloride (Aziz‐ur‐Rehman et al., 2014).

  • Chemical Space Exploration in Solid-Phase Synthesis : Fülöpová and Soural (2015) reviewed the application of polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, in chemical transformations. This study highlighted the versatility of such compounds in synthesizing diverse molecular structures (Fülöpová & Soural, 2015).

  • Photocatalytic Degradation in Wastewater Treatment : Haarstrick et al. (1996) investigated the photocatalytic degradation of organic compounds (including 4-chlorophenol) using a novel fluidized bed photoreactor. Their research is relevant to understanding the environmental applications of chlorophenyl compounds (Haarstrick et al., 1996).

  • Advanced Oxidation Process for Water Treatment : Zhao et al. (2010) reported on an advanced oxidation process using zero-valent iron and peroxydisulfate to generate sulfate radicals, which efficiently degrade 4-chlorophenol in aqueous solution. This study contributes to the field of environmental chemistry and water treatment (Zhao et al., 2010).

properties

IUPAC Name

3-(4-chlorophenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2S/c13-11-6-4-9(5-7-11)10-2-1-3-12(8-10)17(14,15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBBMXATUMXJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393104
Record name 3-(4-chlorophenyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)benzenesulfonyl Chloride

CAS RN

501697-62-7
Record name 3-(4-chlorophenyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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